molecular formula C9H6N2O4 B14863975 4-Cyano-6-(methoxycarbonyl)pyridine-2-carboxylic acid

4-Cyano-6-(methoxycarbonyl)pyridine-2-carboxylic acid

Cat. No.: B14863975
M. Wt: 206.15 g/mol
InChI Key: XSBMTKRPTJBTQL-UHFFFAOYSA-N
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Description

4-Cyano-6-(methoxycarbonyl)pyridine-2-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a cyano group at the 4-position, a methoxycarbonyl group at the 6-position, and a carboxylic acid group at the 2-position of the pyridine ring. It is a versatile compound with various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-6-(methoxycarbonyl)pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method is the reaction of 4-cyanopyridine with dimethyl carbonate in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, resulting in the formation of the methoxycarbonyl group at the 6-position. The final product is obtained after purification and characterization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as crystallization and chromatography to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Cyano-6-(methoxycarbonyl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Cyano-6-(methoxycarbonyl)pyridine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyano-6-(methoxycarbonyl)pyridine-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The cyano and methoxycarbonyl groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Picolinic acid (2-pyridinecarboxylic acid): Similar structure but lacks the cyano and methoxycarbonyl groups.

    Nicotinic acid (3-pyridinecarboxylic acid): Similar structure but with a carboxylic acid group at the 3-position.

    Isonicotinic acid (4-pyridinecarboxylic acid): Similar structure but with a carboxylic acid group at the 4-position.

Uniqueness

4-Cyano-6-(methoxycarbonyl)pyridine-2-carboxylic acid is unique due to the presence of both cyano and methoxycarbonyl groups, which confer distinct chemical reactivity and potential biological activities. These functional groups make it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry .

Properties

Molecular Formula

C9H6N2O4

Molecular Weight

206.15 g/mol

IUPAC Name

4-cyano-6-methoxycarbonylpyridine-2-carboxylic acid

InChI

InChI=1S/C9H6N2O4/c1-15-9(14)7-3-5(4-10)2-6(11-7)8(12)13/h2-3H,1H3,(H,12,13)

InChI Key

XSBMTKRPTJBTQL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=N1)C(=O)O)C#N

Origin of Product

United States

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